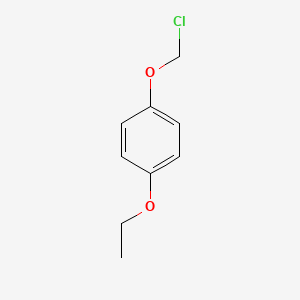

1-(Chloromethoxy)-4-ethoxybenzene

Description

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-4-ethoxybenzene |

InChI |

InChI=1S/C9H11ClO2/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2,7H2,1H3 |

InChI Key |

ZYXOJOXKCFLZJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-(Chloromethoxy)-4-ethoxybenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are critical for creating various substituted aromatic compounds.

Reactions Involving this compound:

- Nucleophilic Substitution: The chloromethyl group facilitates reactions with nucleophiles such as amines and alcohols.

- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions to yield diverse derivatives.

Medicinal Chemistry

Research has indicated that this compound may have potential therapeutic applications. Its structural properties allow for modifications that can lead to biologically active compounds.

Potential Therapeutic Properties:

- Antimicrobial Activity: Studies have shown that similar compounds exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.

Material Science

In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

Research conducted on related chlorinated aromatic compounds demonstrated significant antimicrobial properties against various bacterial strains. The study focused on the interaction mechanisms between the compound and microbial membranes, leading to cell disruption and death.

Case Study 2: Synthesis of Novel Derivatives

A study explored the synthesis of novel derivatives using this compound as a starting material. The derivatives were evaluated for their biological activity, revealing promising results in inhibiting specific cancer cell lines.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Description | Key Applications |

|---|---|---|

| 1-(Chloromethyl)-2-ethoxybenzene | Chloromethyl group at ortho position relative to ethoxy | Organic synthesis, medicinal chemistry |

| 1-(Bromomethyl)-4-ethoxybenzene | Bromine replaces chlorine at the chloromethyl position | Synthesis of pharmaceuticals |

| 1-(Chloromethyl)-3-nitrobenzene | Nitro group present at the meta position | Agrochemicals, dye production |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-(Chloromethoxy)-4-ethoxybenzene with analogous compounds differing in substituents, molecular weight, and reactivity:

Reactivity and Stability

- Electrophilic Reactivity : The chloromethoxy group (-O-CH₂-Cl) in this compound is highly reactive in nucleophilic substitutions. This contrasts with compounds like 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, where the electron-withdrawing CF₃ group reduces electrophilicity .

- Volatility and Safety: Bis(chloromethoxy) derivatives (e.g., 1,4-bis(chloromethoxy)butane) are less volatile than smaller chloromethyl ethers, reducing carcinogenic risks .

Spectral and Crystallographic Data

- While this compound’s spectral data (¹H/¹³C NMR, IR) are consistent with literature , related compounds like 1-Benzyloxy-4-chlorobenzene exhibit planar benzene rings with dihedral angles of 3.4°, stabilized by weak C–H⋯C interactions .

Key Differences and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃ in ) decrease reactivity but enhance thermal stability.

- Larger alkoxy chains (e.g., ethoxy vs. methoxy) increase molecular weight and alter solubility.

Safety Profile :

- Compounds with longer alkyl chains (e.g., 1-(Chloromethoxy)butane) are safer due to reduced volatility .

Preparation Methods

Methods:

Key Considerations :

-

Side reactions : Over-chlorination is minimized by controlling stoichiometry (1:1 molar ratio of alcohol to chlorinating agent).

-

Workup : Neutralization with aqueous NaHCO₃ followed by solvent evaporation.

Multi-Step Synthesis via Friedel-Crafts Acylation

A patent route (CN103896752A) outlines a four-step synthesis starting from 2-chloro-5-bromobenzoic acid:

-

Ketone reduction :

Using NaBH₄/AlCl₃ in tetrahydrofuran (THF), yielding 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. -

Formylation :

Vilsmeier-Haack reaction introduces the aldehyde group, followed by chloromethylation.

Improved Blanc Chloromethylation with Phosphorus Oxychloride

Patent US3076039A describes a solvent-free method using paraformaldehyde and phosphorus oxychloride (POCl₃):

Procedure :

-

Mix 4-ethoxybenzene, paraformaldehyde, and POCl₃ (molar ratio 1:1.2:1.5).

Advantages :

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Blanc chloromethylation | ZnCl₂/AlCl₃ | 40–50°C | 70–85% | 90–95% | Industrial |

| Substitution from alcohol | – | 0–25°C | 75–92% | 95–98% | Lab-scale |

| Multi-step synthesis | AlCl₃, NaBH₄ | 60–80°C | 65–72% | 85–90% | Pilot-scale |

| POCl₃ method | – | 50–60°C | 80–85% | 92–95% | Industrial |

Challenges and Optimization Strategies

-

Regioselectivity : The ethoxy group directs chloromethylation to the para position, but meta byproducts (<5%) may form.

-

Purification : Column chromatography (hexane:ethyl acetate = 9:1) removes dimeric impurities.

-

Green chemistry : Replace ZnCl₂ with biodegradable ionic liquids (e.g., [Bmim]Cl) to reduce waste .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Chloromethoxy)-4-ethoxybenzene, and what methodological considerations are critical for achieving high yields?

Answer: A viable synthetic route involves Williamson ether synthesis or nucleophilic substitution . For example:

- Step 1: Start with 4-ethoxyphenol. React with chloromethyl chloride (ClCH₂Cl) in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetone) .

- Step 2: Monitor reaction progress via TLC or GC-MS. Isolation via aqueous workup (e.g., extraction with dichloromethane, drying with anhydrous Na₂SO₄) followed by column chromatography.

- Critical Considerations :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place (<25°C) in amber glass bottles to prevent photodegradation. Label containers with hazard warnings (acute toxicity, Category 4) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

Answer:

- Chloromethoxy Group (OCH₂Cl) : Electron-withdrawing via inductive effect (-I), deactivating the ring and directing electrophiles to the para position relative to the ethoxy group.

- Ethoxy Group (OCH₂CH₃) : Electron-donating via resonance (+R), activating the ring and directing electrophiles to ortho/para positions.

- Competing Effects : The stronger -I effect of OCH₂Cl dominates, making the ring less reactive overall. Experimental validation via nitration or bromination studies is recommended, with product analysis by HPLC or NMR .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Answer:

Q. How can computational chemistry methods predict regioselectivity in reactions involving this compound?

Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for reactions (e.g., nitration) using software like Gaussian or ORCA. Compare activation energies for ortho vs. para attack pathways.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to predict electrophile orientation .

Q. How can contradictory data on reaction yields be resolved in studies involving this compound?

Answer:

- Controlled Replication : Standardize solvent purity, base concentration, and reaction temperature.

- Advanced Analytics : Use LC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew yield calculations .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, solvent volume) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.